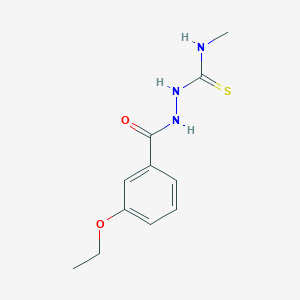

2-(3-ethoxybenzoyl)-N-methylhydrazinecarbothioamide

Beschreibung

2-(3-Ethoxybenzoyl)-N-methylhydrazinecarbothioamide is a thiosemicarbazone derivative characterized by a 3-ethoxy-substituted benzoyl group attached to a methylhydrazinecarbothioamide backbone. Its synthesis typically involves condensation reactions between 3-ethoxybenzoyl chloride and methylthiosemicarbazide, followed by purification via recrystallization. The compound’s structure is confirmed using elemental analysis, NMR spectroscopy, and X-ray crystallography . The ethoxy group at the 3-position of the benzoyl moiety confers unique electronic and steric properties, influencing its chemical reactivity, solubility, and biological interactions.

Eigenschaften

IUPAC Name |

1-[(3-ethoxybenzoyl)amino]-3-methylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2S/c1-3-16-9-6-4-5-8(7-9)10(15)13-14-11(17)12-2/h4-7H,3H2,1-2H3,(H,13,15)(H2,12,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBSVWUWCVQYTKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)NNC(=S)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethoxybenzoyl)-N-methylhydrazinecarbothioamide typically involves the reaction of 3-ethoxybenzoyl chloride with N-methylhydrazinecarbothioamide. The reaction is carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions include maintaining the temperature at around 0-5°C initially and then allowing the reaction mixture to warm to room temperature over several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-ethoxybenzoyl)-N-methylhydrazinecarbothioamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted hydrazinecarbothioamides.

Wissenschaftliche Forschungsanwendungen

2-(3-ethoxybenzoyl)-N-methylhydrazinecarbothioamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(3-ethoxybenzoyl)-N-methylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key analogs of 2-(3-ethoxybenzoyl)-N-methylhydrazinecarbothioamide, highlighting substituent effects on melting points, yields, and applications:

Key Observations:

- Substituent Electronic Effects : Electron-withdrawing groups (e.g., nitro in 5NS) enhance antibacterial activity, likely by increasing electrophilicity and target binding . In contrast, the ethoxy group (electron-donating) may improve metabolic stability and solubility.

- Steric Influence: Bulky substituents like benzodioxol () reduce flexibility but enhance trypanocidal activity through hydrophobic interactions . The ethoxy group balances steric bulk and electronic effects.

- Melting Points : Fluorinated derivatives () exhibit higher melting points (~270°C) due to strong intermolecular interactions (e.g., hydrogen bonding), whereas benzodioxol derivatives melt at lower temperatures (~195°C) .

Antibacterial Activity:

- Nitro and Cyano Derivatives (): Compounds like 5NS and 4CN exhibit broad-spectrum antibacterial activity. The nitro group in 5NS enhances activity against Staphylococcus aureus (21.0 mm inhibition zone), outperforming streptomycin (16.5 mm) . The ethoxy analog’s activity remains underexplored but may leverage lipophilicity for Gram-negative targeting.

Potential for Functionalization

- Directing Groups : The N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () facilitates metal-catalyzed C–H functionalization. The ethoxy group in the target compound could act as a weak directing group, though less effectively than hydroxy or nitro substituents .

- Schiff Base Formation : Analogs with aldehydes (e.g., 5-nitrosalicylaldehyde) form stable Schiff bases, enabling diversification into antimicrobial agents .

Biologische Aktivität

2-(3-ethoxybenzoyl)-N-methylhydrazinecarbothioamide is a thiosemicarbazone derivative that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C11H15N3O2S

- Molecular Weight : 233.32 g/mol

- CAS Number : 1517129

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's thiosemicarbazone structure allows it to act as a chelating agent, potentially forming complexes with metal ions that are crucial for enzyme function. This interaction can lead to inhibition of enzymatic activity, affecting cellular processes such as proliferation and metabolism.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected microorganisms:

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 15.0 |

| Staphylococcus aureus | 20.0 |

| Candida albicans | 25.0 |

| Pseudomonas aeruginosa | 30.0 |

These results indicate that the compound has a broad spectrum of activity, particularly against Gram-positive bacteria.

Case Studies and Research Findings

- Antibacterial Activity : A study investigated the antibacterial efficacy of various thiosemicarbazones, including this compound, against multiple strains of E. coli and S. aureus. The compound demonstrated notable activity with MIC values comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

- Antifungal Properties : In another study focused on antifungal activity, the compound was evaluated against clinical isolates of Candida. The results showed that while some strains were resistant, others were susceptible at relatively low concentrations, highlighting its potential use in antifungal therapy .

- Mechanistic Studies : Further investigations into the mechanism revealed that the compound might inhibit carbonic anhydrases, which are vital for maintaining acid-base balance in cells. This inhibition could contribute to its overall biological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.